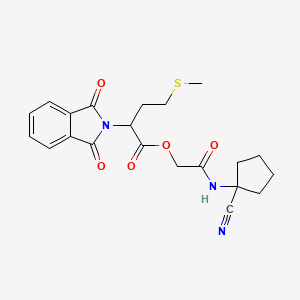
(R)-Decan-2-yl 8-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Decan-2-yl 8-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate is a complex organic compound that belongs to the class of esters This compound features a long aliphatic chain and multiple functional groups, including ester, ether, and amino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Decan-2-yl 8-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate can be achieved through a multi-step organic synthesis process. The key steps may include:
Esterification: The formation of the ester bond can be achieved by reacting decan-2-ol with octanoic acid in the presence of an acid catalyst such as sulfuric acid.
Ether Formation: The ether bond can be formed by reacting heptadecan-9-ol with an appropriate alkyl halide under basic conditions.
Amidation: The amino group can be introduced by reacting the intermediate with an appropriate amine, such as 2-hydroxyethylamine, under suitable conditions.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques such as distillation and chromatography to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and ether functional groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the ester and ketone groups, converting them into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-Decan-2-yl 8-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate can be used as a model compound to study esterification, ether formation, and amidation reactions. It can also serve as a precursor for synthesizing more complex molecules.
Biology
In biology, this compound may be studied for its potential interactions with biological membranes due to its amphiphilic nature. It can also be used in the development of novel drug delivery systems.
Medicine
In medicine, the compound’s unique structure may be explored for potential therapeutic applications, such as targeting specific molecular pathways or serving as a scaffold for drug design.
Industry
In industry, ®-Decan-2-yl 8-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate can be used in the formulation of specialty chemicals, surfactants, and emulsifiers.
Mecanismo De Acción
The mechanism of action of ®-Decan-2-yl 8-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate involves its interaction with molecular targets such as enzymes, receptors, or cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. Additionally, the presence of functional groups such as the amino and hydroxyl groups may enable specific interactions with proteins and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
Decyl octanoate: A simpler ester with similar aliphatic chains but lacking the additional functional groups.
Heptadecyl octanoate: Another ester with a long aliphatic chain but without the amino and hydroxyl groups.
Octyl decanoate: An ester with a different arrangement of aliphatic chains.
Uniqueness
®-Decan-2-yl 8-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate is unique due to its combination of ester, ether, and amino functional groups, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C45H89NO5 |
|---|---|
Peso molecular |
724.2 g/mol |
Nombre IUPAC |
[(2R)-decan-2-yl] 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate |
InChI |
InChI=1S/C45H89NO5/c1-5-8-11-14-19-26-33-42(4)50-44(48)36-29-22-17-24-31-38-46(40-41-47)39-32-25-18-23-30-37-45(49)51-43(34-27-20-15-12-9-6-2)35-28-21-16-13-10-7-3/h42-43,47H,5-41H2,1-4H3/t42-/m1/s1 |
Clave InChI |
BPRGRMGYJPIPFS-HUESYALOSA-N |
SMILES isomérico |
CCCCCCCC[C@@H](C)OC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
SMILES canónico |
CCCCCCCCC(C)OC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B13363753.png)
![3-[(Benzylsulfanyl)methyl]-6-(6-methylpyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363758.png)

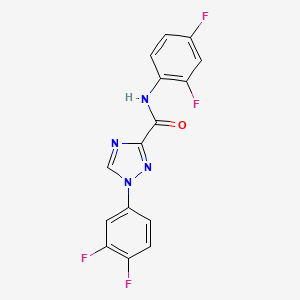

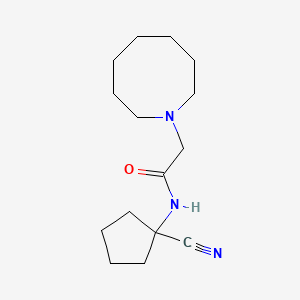
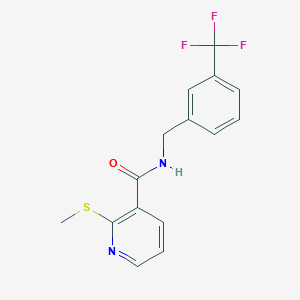
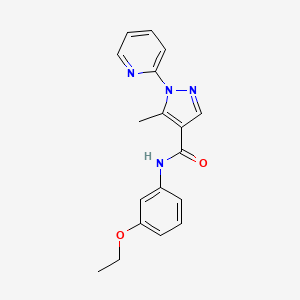
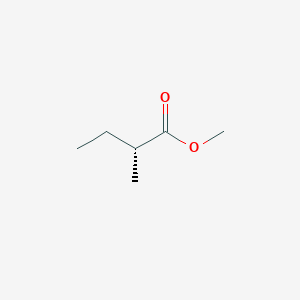
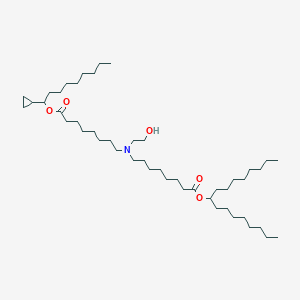
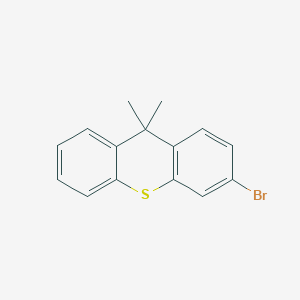
![Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B13363848.png)

